
2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is an organic compound that features an indane structure with an amino and hydroxyl functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol typically involves the reduction of 2,3-dihydro-1H-inden-4-one followed by amination.
Industrial Production Methods: Industrial production methods for this compound may involve catalytic hydrogenation processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) followed by nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including its use in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications[][3].
Mécanisme D'action
The mechanism of action of 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, including changes in cellular signaling pathways[3][3].
Comparaison Avec Des Composés Similaires
2-Aminoindane: Shares a similar indane structure but lacks the hydroxyl group.
2-Amino-2-(2,3-dihydro-1H-inden-2-yl)ethanol: Similar structure with a different position of the amino group.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Contains an indane structure with an additional carboxamide group.
Uniqueness: 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and potential for diverse applications. Its specific structural arrangement allows for unique interactions with biological targets, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-11(7-13)10-6-2-4-8-3-1-5-9(8)10/h2,4,6,11,13H,1,3,5,7,12H2 |
Clé InChI |
NWGVYUOUQYRLEO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C(=CC=C2)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



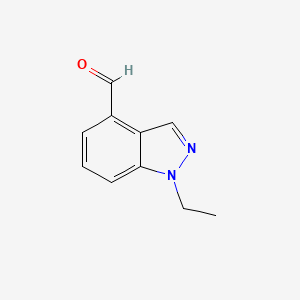
![5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11913225.png)
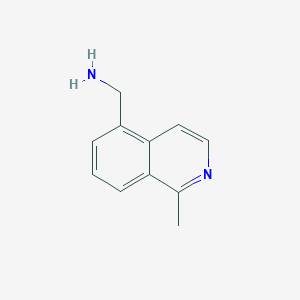
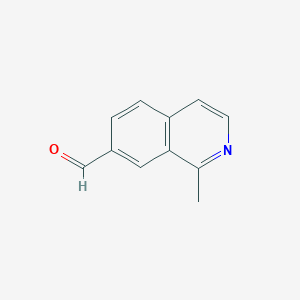
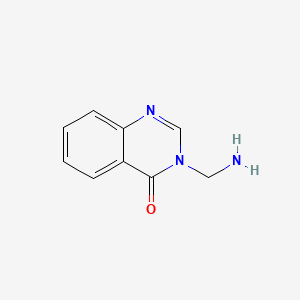
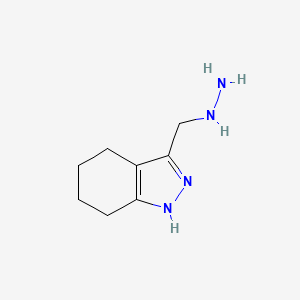
![2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)

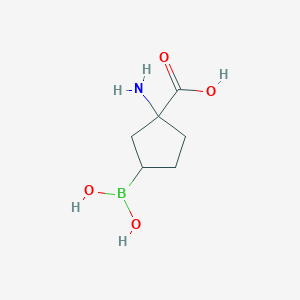
![2-Chlorobenzo[d]oxazol-5-amine](/img/structure/B11913296.png)

![2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11913304.png)

